N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide
Description
N²-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide is a synthetic small molecule characterized by a glycinamide backbone with a methyl substitution on the N² nitrogen. The compound features a phenyl ring substituted at the para position with a 1H-1,2,4-triazol-1-ylmethyl group.
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-13-6-12(18)16-11-4-2-10(3-5-11)7-17-9-14-8-15-17/h2-5,8-9,13H,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNSHLSAIHPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide typically involves the formation of the triazole ring followed by its attachment to the phenyl and glycinamide moieties. One common method involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde with methylamine and glycine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the triazole ring or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising properties as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. The presence of the triazole ring is noteworthy, as it enhances the compound's ability to interact with biological targets.
Anticancer Activity
Research has shown that compounds containing triazole moieties can act as effective inhibitors of various kinases involved in cancer progression. For instance, studies indicate that derivatives similar to N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide can inhibit the epidermal growth factor receptor (EGFR), particularly mutant forms associated with aggressive cancer phenotypes .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Target | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | EGFR | Inhibition of phosphorylation events | |
| Other Triazole Derivatives | Various | Kinase inhibition |
Antiviral Properties
The antiviral potential of triazole-containing compounds has been explored extensively. For example, compounds with similar structures have been evaluated for their efficacy against HIV and other viral infections. The mechanism typically involves interference with viral replication processes .
Neurological Applications
Recent studies have highlighted the anticonvulsant properties of phenylglycinamide derivatives. This compound may exhibit similar effects due to its structural characteristics that allow interaction with ion channels involved in neuronal excitability.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several steps that optimize its biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure affect its efficacy and selectivity against various biological targets.
Key Structural Features
The incorporation of the triazole ring is essential for enhancing biological activity, particularly due to its ability to form hydrogen bonds and engage in π-stacking interactions with target proteins .
Table 3: Structural Features Impacting Activity
| Feature | Impact on Activity |
|---|---|
| Triazole Ring | Enhances binding affinity to targets |
| Glycinamide Group | Contributes to bioactivity through hydrogen bonding |
Mechanism of Action
The mechanism of action of N2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
- Antifungal Activity : Terconazole’s efficacy against Candida spp. is well-documented, but the target compound’s simplified structure may offer a scaffold for derivatives with reduced toxicity.
Biological Activity
N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide is a synthetic compound that incorporates a triazole ring known for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H13N5O
- Molecular Weight : 233.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The presence of the triazole moiety is significant as it contributes to the compound's pharmacological profile.
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens.
Anticancer Properties
The anticancer potential of triazole derivatives has also been documented. These compounds often inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study : A study evaluated the effects of various triazole derivatives on cancer cell lines. The results indicated that this compound displayed a concentration-dependent inhibition of cell growth in HeLa and MCF7 cell lines.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The triazole ring facilitates binding to enzymes and receptors associated with inflammation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl and glycinamide moieties can significantly affect the compound's potency and selectivity.
Key Findings:
- Substituents on the Triazole Ring : Different substituents can enhance antimicrobial activity.
- Glycinamide Group : Plays a role in enhancing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
